molecular formula C10H10N6S B12152492 2-(((1-methyl-1H-1,2,4-triazol-5-yl)thio)methyl)imidazo[1,2-a]pyrimidine

2-(((1-methyl-1H-1,2,4-triazol-5-yl)thio)methyl)imidazo[1,2-a]pyrimidine

Cat. No.: B12152492
M. Wt: 246.29 g/mol
InChI Key: MJCSCGJNWJDNSP-UHFFFAOYSA-N
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Description

2-(((1-Methyl-1H-1,2,4-triazol-5-yl)thio)methyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core fused with an imidazole ring and substituted at the 2-position by a thioether-linked 1-methyl-1,2,4-triazole moiety.

Properties

Molecular Formula

C10H10N6S

Molecular Weight

246.29 g/mol

IUPAC Name

2-[(2-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]imidazo[1,2-a]pyrimidine

InChI

InChI=1S/C10H10N6S/c1-15-10(12-7-13-15)17-6-8-5-16-4-2-3-11-9(16)14-8/h2-5,7H,6H2,1H3

InChI Key

MJCSCGJNWJDNSP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)SCC2=CN3C=CC=NC3=N2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-(((1-methyl-1H-1,2,4-triazol-5-yl)thio)methyl)imidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

Antimicrobial Properties

Imidazo[1,2-a]pyrimidine derivatives have shown significant antimicrobial activities. Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, studies highlight their effectiveness against mycobacterial infections, including tuberculosis, making them promising candidates for developing new antimycobacterial agents .

Anticancer Activity

The anticancer potential of imidazo[1,2-a]pyrimidine derivatives is supported by several studies demonstrating their ability to induce apoptosis in cancer cells. The structural modifications on the imidazo[1,2-a]pyrimidine core can enhance selectivity and potency against specific cancer types . Additionally, the incorporation of triazole moieties has been linked to improved activity against cancer cell lines .

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. For example, certain derivatives have been evaluated for their anti-acetylcholinesterase activity, which is crucial in developing treatments for neurodegenerative diseases like Alzheimer’s . The ability to interact with enzyme active sites makes these compounds valuable in drug design.

Case Study 1: Antimycobacterial Activity

A series of imidazo[1,2-a]pyrimidine derivatives were synthesized and tested against Mycobacterium tuberculosis. The study found that specific modifications led to enhanced inhibitory effects compared to standard treatments. These findings underscore the potential of these compounds as new therapeutic agents against resistant strains of mycobacteria .

Case Study 2: Anticancer Potential

In a recent study focusing on the anticancer properties of imidazo[1,2-a]pyrimidines, researchers synthesized various derivatives and evaluated their cytotoxic effects on different cancer cell lines. Results indicated that certain compounds exhibited significant growth inhibition and induced apoptosis through mitochondrial pathways . This research provides a foundation for further exploration into targeted cancer therapies.

Mechanism of Action

The mechanism of action of 2-(((1-methyl-1H-1,2,4-triazol-5-yl)thio)methyl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects .

Comparison with Similar Compounds

Core Structure Variations

Imidazo[1,2-a]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine
  • Target Compound : The imidazo[1,2-a]pyrimidine core contains two adjacent nitrogen atoms in the fused imidazole ring, enabling distinct hydrogen-bonding interactions and electron delocalization.
  • Pyrazolo[3,4-d]pyrimidine Derivatives (e.g., compounds in ): These feature a pyrazole ring fused to pyrimidine, offering a single nitrogen in the five-membered ring.
Imidazo[1,2-a]pyrimidine vs. Thieno[2,3-d]pyrimidine
  • Thieno[2,3-d]pyrimidine Derivatives (e.g., ): Replacing the imidazole ring with a thiophene introduces sulfur into the fused system, enhancing aromaticity but reducing nitrogen-based interactions. Such compounds are often used in kinase inhibitors due to their planar structure .

Substituent Analysis

Thioether-Linked Triazole vs. Ester-Linked Triazole
  • Target Compound: The thioether (-S-CH2-) linker increases lipophilicity and may improve membrane permeability compared to oxygen-based linkers.
  • Ester-Linked Triazoles (): Compounds like Methyl 5‐{1‐[(4‐amino‐2‐methylpyrimidin‐5‐yl)methyl]-1H-1,2,3-triazol-4-yl}pentanoate feature ester groups, which enhance solubility but may confer susceptibility to hydrolysis .
Thioether vs. Schiff Base Modifications
  • Imidazo[1,2-a]pyrimidine-Schiff Base (): The Schiff base (imine) group in (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine introduces polarity and dynamic binding capabilities. However, imines are prone to hydrolysis, whereas the thioether in the target compound offers greater stability .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Methyl 5‐{1‐[...]pentanoate Pyrazolo[3,4-d]pyrimidine Imidazo-Schiff Base
Core Structure Imidazo[1,2-a]pyrimidine Pyrimidine + triazole Pyrazolo[3,4-d]pyrimidine Imidazo[1,2-a]pyrimidine
Key Substituent Thioether-linked triazole Ester-linked triazole Hydrazine/pyrazole Schiff base
Molecular Weight (g/mol) ~316 (estimated) 320.35 ~250–300 ~350 (estimated)
Solubility Moderate (thioether) High (ester) Moderate Low (Schiff base)
Metabolic Stability High (triazole + thioether) Moderate (ester) Variable Low (imine hydrolysis)

Biological Activity

The compound 2-(((1-methyl-1H-1,2,4-triazol-5-yl)thio)methyl)imidazo[1,2-a]pyrimidine is a derivative of imidazo[1,2-a]pyrimidine and triazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antibacterial, and anticancer properties supported by recent research findings.

The molecular formula of the compound is C10H12N6SC_{10}H_{12}N_{6}S, with a molecular weight of approximately 232.31 g/mol. The structure includes a triazole moiety linked to an imidazo-pyrimidine scaffold, which is significant for its biological interactions.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of similar triazole derivatives. For instance, compounds with similar structures have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in inflammatory processes.

CompoundIC50 (μmol/L)Reference
Compound A0.04 ± 0.09
Compound B0.04 ± 0.02
Celecoxib0.04 ± 0.01

In vivo studies using carrageenan-induced paw edema and cotton pellet granuloma models showed that certain pyrimidine derivatives exhibited anti-inflammatory effects comparable to indomethacin, with effective doses (ED50) around 9.17 μM .

2. Anticancer Activity

The anticancer properties of imidazo[1,2-a]pyrimidine derivatives have been explored extensively. A study reported that compounds with similar structural features exhibited potent antiproliferative activity against various cancer cell lines.

CompoundCell LineIC50 (μM)Reference
Compound CMDA-MB-23117.83
Compound DMCF-719.73
CisplatinMDA-MB-231-

These findings suggest that the introduction of specific substituents can enhance the anticancer efficacy of such compounds.

3. Antibacterial Activity

Research has also indicated that derivatives of triazoles possess significant antibacterial properties. For example, compounds structurally related to our target compound have shown efficacy against various pathogenic bacteria.

CompoundActivity AgainstReference
Compound EStaphylococcus aureus
Compound FEscherichia coli

The mechanism often involves disruption of bacterial DNA synthesis or interference with essential metabolic pathways.

Case Studies

Case Study 1: Anti-inflammatory Effects
A study investigated a series of triazole derivatives for their ability to inhibit COX enzymes. The results indicated that modifications at specific positions on the triazole ring significantly enhanced anti-inflammatory activity compared to standard treatments like indomethacin .

Case Study 2: Anticancer Screening
In a comprehensive screening of imidazo[1,2-a]pyrimidine derivatives against breast cancer cell lines, several compounds exhibited IC50 values significantly lower than those of established chemotherapeutics like Cisplatin, showcasing their potential as novel anticancer agents .

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